Cas no 57076-82-1 (1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one)

1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone structure. This compound exhibits notable reactivity due to the presence of the enone moiety, making it a valuable intermediate in organic synthesis, particularly for heterocyclic and pharmaceutical applications. The 4-chlorophenyl and 3-methylphenyl substituents contribute to its distinct electronic and steric properties, enhancing its utility in cross-coupling reactions and as a precursor for bioactive molecules. Its crystalline form ensures stability and ease of handling under standard laboratory conditions. The compound’s well-defined structure allows for precise modifications, supporting its use in medicinal chemistry and material science research.
1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one structure
57076-82-1 structure
Product Name:1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
CAS No:57076-82-1
MF:C16H13ClO
MW:256.726823568344
MDL:MFCD04686787
CID:385339
PubChem ID:6106285
Update Time:2025-06-07

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
    • (2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
    • CHEMBL3309738
    • SCHEMBL11815366
    • BDBM50048544
    • (E)-1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
    • 57076-82-1
    • MFCD04686787
    • MDL: MFCD04686787
    • Inchi: 1S/C16H13ClO/c1-12-3-2-4-13(11-12)5-10-16(18)14-6-8-15(17)9-7-14/h2-11H,1H3/b10-5+
    • InChI Key: GTYAXENHVWQUET-BJMVGYQFSA-N
    • SMILES: ClC1C=CC(=CC=1)C(/C=C/C1=CC=CC(C)=C1)=O

Computed Properties

  • Exact Mass: 256.06559
  • Monoisotopic Mass: 256.065
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 302
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Density: 1.177
  • Boiling Point: 399.9°Cat760mmHg
  • Flash Point: 226.4°C
  • Refractive Index: 1.622
  • PSA: 17.07
  • LogP: 4.54450

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB422142-1 g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
57076-82-1
1g
€339.20 2023-04-24
abcr
AB422142-5 g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
57076-82-1
5g
€658.70 2023-04-24
abcr
AB422142-10 g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
57076-82-1
10g
€786.50 2023-04-24
abcr
AB422142-25 g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
57076-82-1
25g
€1169.90 2023-04-24
abcr
AB422142-1g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one; .
57076-82-1
1g
€339.20 2025-04-17
abcr
AB422142-5g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one; .
57076-82-1
5g
€658.70 2025-04-17
abcr
AB422142-10g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one; .
57076-82-1
10g
€786.50 2025-04-17
abcr
AB422142-25g
(2E)-1-(4-Chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one; .
57076-82-1
25g
€1169.90 2025-04-17

1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one Suppliers

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(CAS:57076-82-1)1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
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Quantity:1g/5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):201.0/390.0/466.0/693.0
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Amadis Chemical Company Limited
(CAS:57076-82-1)1-(4-chlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one
A1166501
Purity:99%/99%/99%/99%
Quantity:1g/5g/10g/25g
Price ($):201.0/390.0/466.0/693.0
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